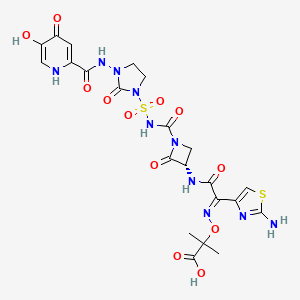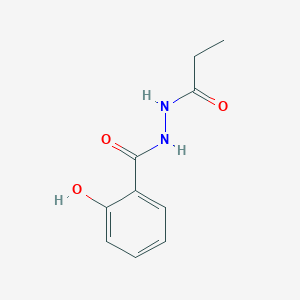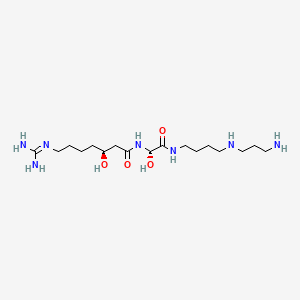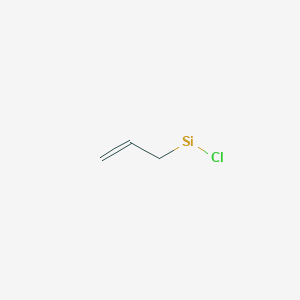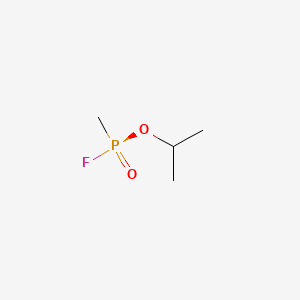
Sarin, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-sarin is the (S)-enantiomer of sarin; the less active enantiomer of racemic sarin, a nerve agent that is employed as a chemical warfare agent. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor and a neurotoxin. It is an enantiomer of a (S)-sarin.
Scientific Research Applications
Theoretical Chemistry and Chemical Defense
Theoretical computational methods have been applied to study the potential of magnesium oxide and hydroxide surfaces to degrade organophosphorus substances like sarin, used as warfare agents. These substances inhibit acetylcholinesterase, crucial for the central nervous system. The degradation of sarin by magnesium hydroxide (brucite) involves adsorption through fluorine and phosphonyl oxygen atoms, leading to potential applications in decomposing neurotoxic agents and pesticides. The theoretical approach employed can be utilized for various chemical processes, indicating a dual character of this research with implications for both defense and environmental protection (Alvim, Vaiss, Leitão, & Borges, 2014).
Sarin Exposure and Long-Term Effects
A systematic review by the National Toxicology Program evaluated evidence for long-term neurological effects following acute exposure to sarin. The review identified significant data supporting acute sarin exposure as a neurological hazard to humans, with effects including reduced cholinesterase, visual and ocular effects, impaired learning and memory, and altered nervous system morphology. These findings highlight the necessity for further research on the long-term consequences of sarin exposure (Jett et al., 2020).
Sarin Neurotoxicity
Sarin's neurotoxicity involves inhibiting acetylcholinesterase, leading to a buildup of acetylcholine in the central nervous system, causing seizures, respiratory arrest, and potentially death. Sarin's indirect effects include neurotransmitter activation and alterations in signaling systems. The treatment for sarin exposure includes atropine, oxime, and diazepam, highlighting the compound's complex impact on the human body and the necessity for comprehensive medical responses (Abou‐Donia, Siracuse, Gupta, & Sobel Sokol, 2016).
Sarin Detection and Elimination
Research on materials for sensing and capturing sarin has explored the effect of metal atoms on graphyne (GY) towards sarin adsorption. Metal decoration on GY significantly improves the adsorption energy of sarin, indicating that metal-decorated GY could be a promising candidate for sensing and capturing applications of chemical warfare agents like sarin (Mofidi & Reisi-Vanani, 2019).
properties
CAS RN |
6171-93-3 |
|---|---|
Product Name |
Sarin, (+)- |
Molecular Formula |
C4H10FO2P |
Molecular Weight |
140.09 g/mol |
IUPAC Name |
2-[fluoro(methyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C4H10FO2P/c1-4(2)7-8(3,5)6/h4H,1-3H3/t8-/m1/s1 |
InChI Key |
DYAHQFWOVKZOOW-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)O[P@](=O)(C)F |
SMILES |
CC(C)OP(=O)(C)F |
Canonical SMILES |
CC(C)OP(=O)(C)F |
Other CAS RN |
6171-93-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



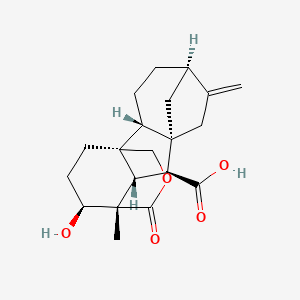
![p-Sulfonatocalix[5]arene](/img/structure/B1253191.png)
![(1'S,8R,8'S,10'R)-4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione](/img/structure/B1253193.png)
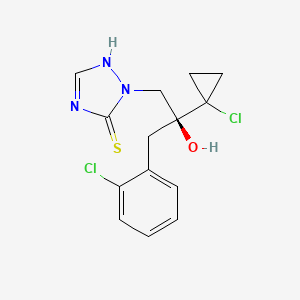
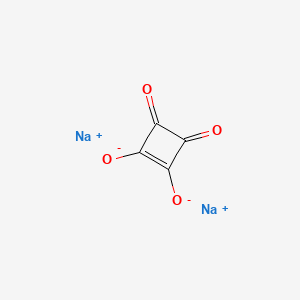
![(1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione](/img/structure/B1253196.png)
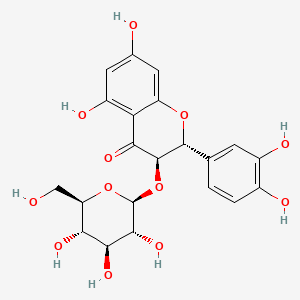
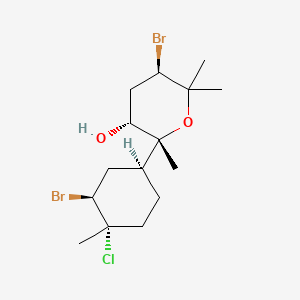
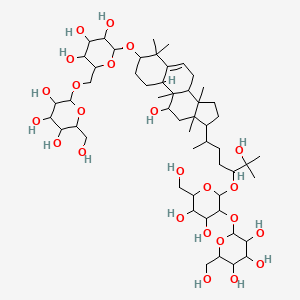
![N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4,5-dibromo-1H-pyrrole-2-carboxamide](/img/structure/B1253205.png)
